2-Fluoro-6-(methylsulfanyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

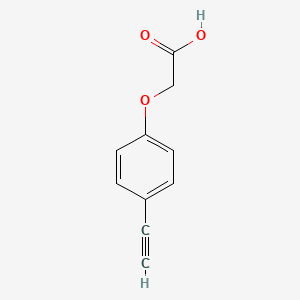

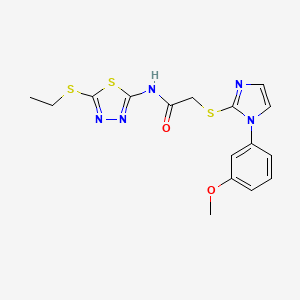

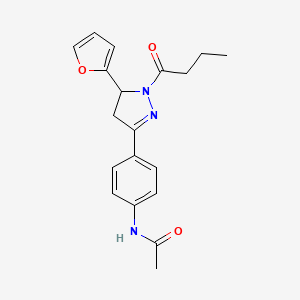

2-Fluoro-6-(methylsulfanyl)benzoic acid is a chemical compound with the molecular formula C8H7FO2S . It has a molecular weight of 186.21 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7FO2S/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4H,1H3,(H,10,11) . This indicates the presence of fluorine and a methylsulfanyl group attached to a benzoic acid structure.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications

Herbicide Development and Environmental Remediation

One of the prominent applications of compounds related to 2-Fluoro-6-(methylsulfanyl)benzoic acid lies in the development of herbicides. The introduction of fluorine atoms into certain benzoic acid derivatives has been shown to significantly alter their herbicidal properties, making them more effective against broad-leaf weeds in crops like rice, cereals, and maize. For example, fluorine substitution in bentranil analogues enhances herbicidal activity and selectivity, showcasing the potential of fluorinated benzoic acids in agricultural applications (Hamprecht, Würzer, & Witschel, 2004). Additionally, the environmental remediation of perfluoroalkyl substances (PFAS), a group of harmful environmental pollutants, has been addressed using heat-activated persulfate oxidation. Studies on compounds similar to this compound have evaluated the feasibility of in-situ groundwater remediation, demonstrating the role of fluorine-substituted benzoic acids in enhancing the degradation of persistent organic pollutants (Park, Lee, Medina, Zull, & Waisner, 2016).

Medical Imaging and Pharmaceutical Development

In the pharmaceutical and medical imaging sectors, the synthesis and application of fluorinated benzoic acids have been explored for their potential in creating effective diagnostic tools and treatments. For instance, a new fluorine-18-labeled bexarotene analogue for PET imaging of the retinoid X receptor has been synthesized, leveraging the unique properties of fluorinated benzoic acids for enhanced imaging capabilities in medical diagnostics (Wang, Davis, Gao, & Zheng, 2014). Similarly, the synthesis of androgen receptor antagonists like MDV3100, starting from fluorinated benzoic acid precursors, highlights the importance of such compounds in developing targeted therapies for diseases like prostate cancer (Li Zhi-yu, 2012).

Chemical Synthesis and Material Science

The chemical synthesis of this compound and its derivatives serves as key intermediates in the preparation of various materials and compounds. For example, practical syntheses of fluorinated benzylamines have been reported, showcasing the versatility of fluorinated benzoic acids in organic synthesis and potential applications in material science (Perlow, Kuo, Moritz, Wai, & Egbertson, 2007). Additionally, the development of fluorescent probes for sensitive detection and imaging of biological and environmental samples has been facilitated by the unique properties of fluorinated benzoic acids, enabling advancements in bioimaging and analytical chemistry (Hagimori, Uto, Mizuyama, Temma, Yamaguchi, Tominaga, & Saji, 2013).

Safety and Hazards

properties

IUPAC Name |

2-fluoro-6-methylsulfanylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2S/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4H,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWQAFIDDWAYLJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dimethylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2556787.png)

![7-(3,4-dimethoxyphenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2556790.png)

![1-(3-fluorobenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2556796.png)

![(2E)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2556797.png)

![3-allyl-5-(4-bromophenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/no-structure.png)

![5-[(3,4-Dichlorophenyl)methyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2556807.png)